Cas no 2229112-34-7 (2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine)

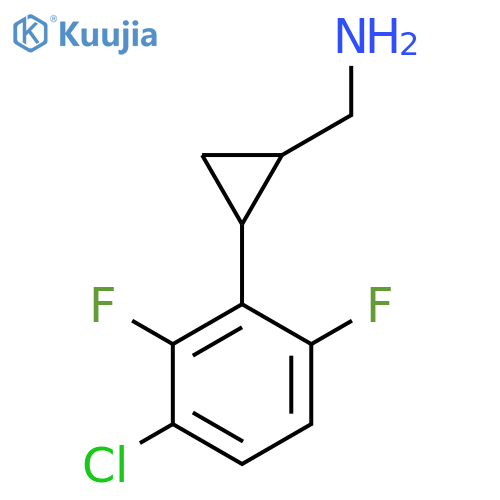

2229112-34-7 structure

商品名:2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine

2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine

- EN300-1976596

- 2229112-34-7

- [2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine

-

- インチ: 1S/C10H10ClF2N/c11-7-1-2-8(12)9(10(7)13)6-3-5(6)4-14/h1-2,5-6H,3-4,14H2

- InChIKey: RFTARSZDBUOVKF-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(=C1F)C1CC1CN)F

計算された属性

- せいみつぶんしりょう: 217.0469833g/mol

- どういたいしつりょう: 217.0469833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26Ų

2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1976596-1g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-1976596-10g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 10g |

$3929.0 | 2023-09-16 | ||

| Enamine | EN300-1976596-0.25g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-1976596-0.1g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-1976596-2.5g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-1976596-10.0g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 10g |

$5467.0 | 2023-06-01 | ||

| Enamine | EN300-1976596-5.0g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 5g |

$3687.0 | 2023-06-01 | ||

| Enamine | EN300-1976596-1.0g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 1g |

$1272.0 | 2023-06-01 | ||

| Enamine | EN300-1976596-0.05g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-1976596-0.5g |

[2-(3-chloro-2,6-difluorophenyl)cyclopropyl]methanamine |

2229112-34-7 | 0.5g |

$877.0 | 2023-09-16 |

2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

2229112-34-7 (2-(3-chloro-2,6-difluorophenyl)cyclopropylmethanamine) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬